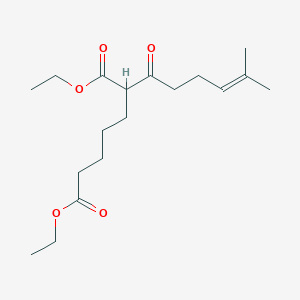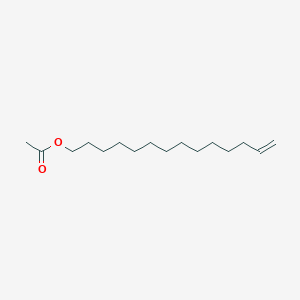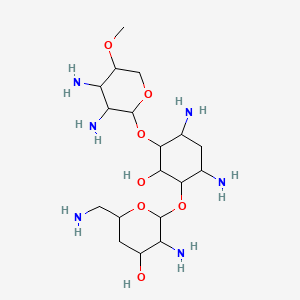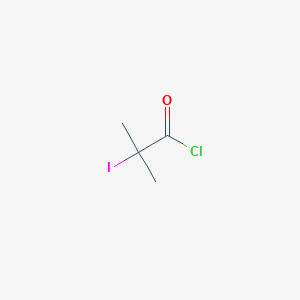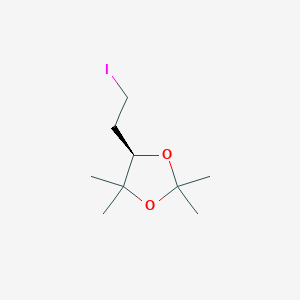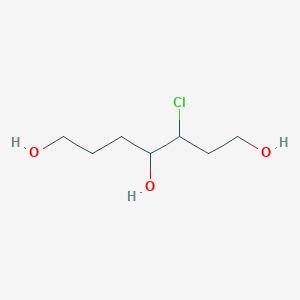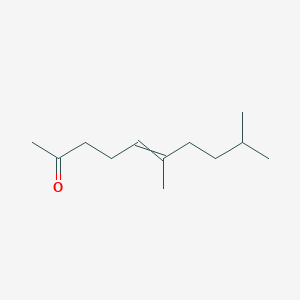
6,9-Dimethyldec-5-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dimethyldec-5-EN-2-one is an organic compound with the molecular formula C12H22O. It is a ketone with a double bond located at the fifth carbon and methyl groups at the sixth and ninth positions. This compound is known for its distinctive aroma and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyldec-5-EN-2-one typically involves the aldol condensation of suitable precursors. One common method is the reaction between 6-methyl-5-hepten-2-one and acetone under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydroxide or potassium hydroxide, followed by dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Applications De Recherche Scientifique
6,9-Dimethyldec-5-EN-2-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 6,9-Dimethyldec-5-EN-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
6,10-Dimethyl-5,9-undecadien-2-one: Known for its use in fragrances and flavors.
5,9-Undecadien-2-one, 6,10-dimethyl-: Another compound with similar structural features and applications.
Uniqueness: 6,9-Dimethyldec-5-EN-2-one is unique due to its specific placement of the double bond and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications.
Propriétés
Numéro CAS |
56105-80-7 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
6,9-dimethyldec-5-en-2-one |
InChI |
InChI=1S/C12H22O/c1-10(2)8-9-11(3)6-5-7-12(4)13/h6,10H,5,7-9H2,1-4H3 |
Clé InChI |
UIYFFELKWXSYFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=CCCC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


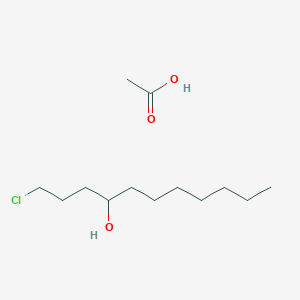
![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
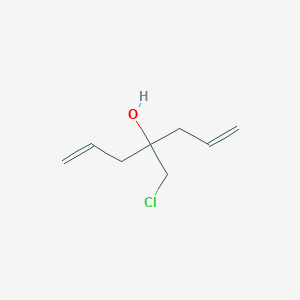
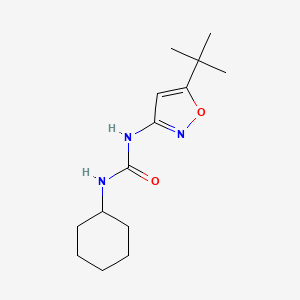
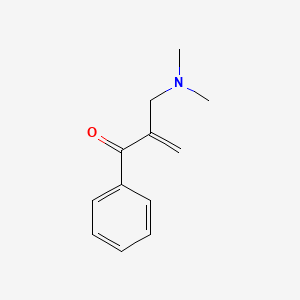
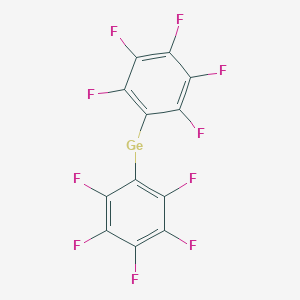
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
